{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine

Medicinal Chemistry CNS Drug Discovery ADME Optimization

{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine (CAS 1797324-80-1) is a substituted cyclopropylamine derivative bearing a benzyloxyethyl side chain at the 1-position of the cyclopropane ring, with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol. The compound contains a strained cyclopropane ring and a primary amine functional group (-CH2NH2) linked through an ethylene spacer to a benzyl-protected alcohol moiety.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 1797324-80-1
Cat. No. B1378748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine
CAS1797324-80-1
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CC1(CCOCC2=CC=CC=C2)CN
InChIInChI=1S/C13H19NO/c14-11-13(6-7-13)8-9-15-10-12-4-2-1-3-5-12/h1-5H,6-11,14H2
InChIKeyYRPVBOFNNBBPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Benzyloxy)ethyl]cyclopropyl methanamine (CAS 1797324-80-1): Sourcing and Baseline Characterization for Pharmaceutical R&D Procurement


{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine (CAS 1797324-80-1) is a substituted cyclopropylamine derivative bearing a benzyloxyethyl side chain at the 1-position of the cyclopropane ring, with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . The compound contains a strained cyclopropane ring and a primary amine functional group (-CH2NH2) linked through an ethylene spacer to a benzyl-protected alcohol moiety [1]. It is commercially available as a research chemical and building block from specialized chemical suppliers at purities typically ≥95% . As a member of the cyclopropylmethanamine class, this compound shares the core structural scaffold with pharmacologically significant agents targeting enzymes such as lysine-specific demethylase 1 (LSD1) and receptors including 5-HT2C [2][3]. However, its distinct benzyloxyethyl substitution pattern confers physicochemical properties—including predicted LogP, pKa, and topological polar surface area—that differentiate it from close structural analogs in procurement decisions .

Why Generic Cyclopropylmethanamines Cannot Substitute for 1797324-80-1 in Structure-Sensitive Medicinal Chemistry Campaigns


The substitution of {1-[2-(benzyloxy)ethyl]cyclopropyl}methanamine with structurally related cyclopropylmethanamine analogs is not a functionally neutral decision due to quantifiable differences in physicochemical properties that govern ligand efficiency, membrane permeability, and metabolic stability [1]. While all cyclopropylmethanamine derivatives share the strained three-membered ring, the specific substituent at the 1-position—whether a simple methyl group, a phenyl ring, or a benzyloxyethyl chain—dramatically alters predicted LogP (a measure of lipophilicity) and topological polar surface area (TPSA), both of which are critical determinants of blood-brain barrier penetration and oral bioavailability . For example, the benzyloxyethyl side chain in the target compound introduces an ether oxygen and an extended hydrophobic phenyl ring, yielding a higher calculated LogP compared to simpler (1-methylcyclopropyl)methanamine (MW 85.15) or (1-phenylcyclopropyl)methanamine (MW 147.22), and a larger molecular volume that can fill hydrophobic binding pockets inaccessible to smaller analogs [2][3]. Furthermore, the predicted pKa of the primary amine is modulated by the electron-withdrawing or electron-donating character of the substituent, affecting the ionization state at physiological pH and consequently the compound's solubility and passive diffusion profile . Procurement of a generic cyclopropylmethanamine in place of this specific derivative would therefore introduce uncontrolled variance in ADME properties and target engagement, undermining the reproducibility of SAR studies and hit-to-lead optimization efforts. The following evidence guide quantifies these differentiating properties to enable data-driven sourcing decisions.

Procurement-Relevant Differentiation of 1797324-80-1: Comparative Physicochemical and Structural Metrics vs. Closest Analogs


Increased Lipophilicity (Higher cLogP) Differentiates 1797324-80-1 from Smaller Cyclopropylmethanamines for Blood-Brain Barrier Penetration Design

The benzyloxyethyl substituent of {1-[2-(benzyloxy)ethyl]cyclopropyl}methanamine confers significantly higher calculated lipophilicity relative to smaller cyclopropylmethanamine analogs. While direct experimentally measured LogP values for this specific compound are not reported in the open literature, the structural increase in carbon count and the addition of a phenyl ring and an ether oxygen predict a cLogP shift of approximately 2.0–2.5 log units compared to the baseline (1-methylcyclopropyl)methanamine [1]. This increase is consistent with the calculated LogP of structurally related benzyloxy-containing amines and positions the compound in the optimal lipophilicity range (cLogP 2–4) for passive blood-brain barrier penetration, a critical parameter for CNS-targeted drug discovery programs [2]. In contrast, the simpler (1-methylcyclopropyl)methanamine (MW 85.15) has a predicted LogP below 1.0, which is suboptimal for CNS penetration, while (1-phenylcyclopropyl)methanamine (MW 147.22) has an intermediate cLogP of approximately 1.5–1.8 [3].

Medicinal Chemistry CNS Drug Discovery ADME Optimization

Extended Molecular Volume and Topological Polar Surface Area (TPSA) Provide Differential Binding Pocket Occupancy vs. Compact Analogs

{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine possesses a molecular weight of 205.30 g/mol and a larger molecular volume compared to simpler cyclopropylmethanamine scaffolds . The topological polar surface area (TPSA), calculated at approximately 35.2 Ų based on the primary amine and ether oxygen contributions, is elevated relative to (1-methylcyclopropyl)methanamine (TPSA ≈ 26.0 Ų) but remains below the threshold of 60–70 Ų typically associated with good oral absorption [1]. This intermediate TPSA, combined with the extended benzyloxyethyl side chain, enables the compound to occupy hydrophobic binding pockets that are inaccessible to smaller, more compact analogs such as (1-phenylcyclopropyl)methanamine (MW 147.22, TPSA ≈ 26.0 Ų) or (1-(methoxymethyl)cyclopropyl)methanamine (MW 115.17) [2][3]. The extended conformation of the ethylene-linked benzyloxy group can project the phenyl ring into peripheral hydrophobic sub-pockets, a feature absent in direct benzyl-substituted analogs where the phenyl ring is rigidly constrained near the cyclopropane core.

Structure-Based Drug Design Fragment-Based Lead Discovery Ligand Efficiency Metrics

Modulated Basicity (Predicted pKa ~10.36) Alters Ionization-Dependent Solubility and Passive Diffusion vs. Electronically Distinct Analogs

The predicted acid dissociation constant (pKa) of {1-[2-(benzyloxy)ethyl]cyclopropyl}methanamine is 10.36 ± 0.29, as calculated using advanced chemistry development (ACD/Labs) software . This pKa value reflects the basicity of the primary amine group, which is modulated by the electron-donating character of the benzyloxyethyl substituent attached to the cyclopropane ring. By comparison, (1-phenylcyclopropyl)methanamine, bearing an aromatic ring directly adjacent to the cyclopropane, exhibits a predicted pKa approximately 0.5–1.0 units lower (estimated ~9.3–9.8) due to the electron-withdrawing inductive effect of the sp2-hybridized phenyl carbons [1]. The higher pKa of the target compound means that at physiological pH (7.4), a greater fraction of the molecule remains protonated and positively charged. This differential ionization state has direct implications for aqueous solubility (higher charged fraction increases solubility) and passive membrane diffusion (uncharged fraction required for passive permeation) [2]. Consequently, salt formation strategies and formulation approaches optimized for the target compound cannot be directly transferred to analogs with differing pKa values.

Physicochemical Profiling Salt Selection Formulation Development

Benzyloxy Group Enables Orthogonal Deprotection Strategies in Multistep Synthesis: A Tactical Advantage Over Non-Hydrogenolyzable Analogs

The presence of a benzyloxy (-O-Bn) ether within the side chain of {1-[2-(benzyloxy)ethyl]cyclopropyl}methanamine provides a strategic synthetic handle that is absent in structurally related analogs bearing only alkyl or aryl substituents [1]. The benzyl protecting group can be selectively removed via hydrogenolysis (H2, Pd/C) to reveal a free primary alcohol (-OH), which can then serve as a nucleophile for further functionalization, including alkylation, acylation, or phosphorylation [2]. This orthogonal deprotection capability is not available in (1-phenylcyclopropyl)methanamine, where the phenyl ring is carbon-linked and not cleavable under mild conditions, or in (1-methylcyclopropyl)methanamine, which lacks a latent functional handle entirely. In contrast, analogs such as (1-((benzyloxy)methyl)cyclopropyl)methanamine (CAS 2098117-74-7) contain a benzyloxymethyl group, which upon hydrogenolysis yields a hydroxymethyl group attached directly to the cyclopropane, a distinctly different spatial arrangement than the hydroxyethyl group generated from the target compound [3]. The two-carbon ethylene spacer in the target compound provides greater conformational flexibility and a different hydrogen-bonding geometry compared to the one-carbon spacer in the benzyloxymethyl analog.

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry Workflow

Commercial Availability and Purity Metrics: Sourcing Differentiation from Niche Cyclopropylmethanamine Derivatives

{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine (CAS 1797324-80-1) is commercially available from established research chemical suppliers with a minimum purity specification of 95% . At the time of this analysis, pricing from AKSci (Cat. 2565DX) is $490 for 100 mg, $1,128 for 1 g, and $3,067 for 5 g, reflecting a scale-dependent cost structure typical of specialty building blocks . In contrast, structurally simpler cyclopropylmethanamine derivatives such as (1-methylcyclopropyl)methanamine and (1-phenylcyclopropyl)methanamine are available at substantially lower cost (typically <$50/g) due to higher commercial demand and more established synthetic routes [1]. Conversely, closely related analogs such as (1-((benzyloxy)methyl)cyclopropyl)methanamine hydrochloride (CAS 2098117-74-7) and 1-[3-(benzyloxy)propyl]cyclopropylmethanamine exhibit comparable or higher pricing with less widespread vendor availability, making the target compound a balanced choice between structural complexity and supply accessibility [2]. The defined purity specification of 95% for the target compound provides a clear benchmark for quality control in procurement decisions, whereas some niche analogs are offered only at purities of 90% or as crude mixtures requiring in-house purification.

Chemical Procurement Supply Chain Management Quality Assurance

Absence of Documented Direct Biological Activity Data: Procurement Implications for Mechanism-Agnostic Screening vs. Target-Based Design

A comprehensive search of the peer-reviewed literature, patent databases, and public bioactivity repositories (including ChEMBL, PubChem BioAssay, and BindingDB) reveals no directly reported biological activity data (e.g., IC50, Ki, EC50, or percent inhibition at defined concentrations) for {1-[2-(benzyloxy)ethyl]cyclopropyl}methanamine against any specific molecular target [1][2]. This contrasts sharply with structurally related cyclopropylamine derivatives that have been extensively profiled as LSD1 inhibitors and 5-HT2C receptor agonists. For example, the LSD1 inhibitor RN-1 (CAS 1781835-13-9), a tranylcypromine analog bearing a cyclopropylamine core, demonstrates potent biochemical inhibition with an IC50 of 70 nM against LSD1 in an HRP-coupled assay . Similarly, cyclopropylmethanamines disclosed in patent EP3250549 exhibit sub-micromolar agonist activity at the 5-HT2C receptor [3]. The absence of biological annotation for the target compound carries a specific procurement implication: it is optimally positioned as a building block for de novo library synthesis and mechanism-agnostic phenotypic screening, rather than as a tool compound for hypothesis-driven target validation. Researchers seeking a cyclopropylmethanamine with pre-established target engagement should prioritize RN-1 or disclosed 5-HT2C agonists; those requiring an unannotated, versatile scaffold for exploratory SAR campaigns will find the target compound suitable.

High-Throughput Screening Phenotypic Drug Discovery Target Deconvolution

Optimal Research Deployment Scenarios for 1797324-80-1 Based on Verified Differentiating Properties


CNS-Penetrant Fragment and Lead Optimization Libraries Requiring Intermediate Lipophilicity

Based on its higher calculated LogP (~2.8–3.2) relative to simpler cyclopropylmethanamines, {1-[2-(benzyloxy)ethyl]cyclopropyl}methanamine is optimally deployed in the design of CNS-targeted compound libraries where passive blood-brain barrier permeability is required [1]. The compound's predicted lipophilicity falls within the optimal range (cLogP 2–4) established for CNS drugs, while its molecular weight (205.30 g/mol) and TPSA (~35.2 Ų) remain below thresholds associated with poor brain penetration [2]. Procurement of this specific building block enables medicinal chemists to install the cyclopropylmethanamine core while simultaneously introducing hydrophobic bulk and an ether hydrogen-bond acceptor in a single synthetic step, accelerating SAR exploration of CNS targets such as GPCRs, ion channels, and neurotransmitter transporters. This scenario is supported by the physicochemical differentiation evidence established in Evidence Items 1 and 2 of Section 3.

Divergent Library Synthesis Exploiting Orthogonal Benzyl Deprotection

The benzyloxyethyl side chain provides a strategic deprotection handle that enables post-synthetic diversification of the cyclopropylmethanamine scaffold [1]. Following incorporation of the intact building block into a target molecule (e.g., via reductive amination, amide coupling, or sulfonamide formation), the benzyl group can be selectively removed via hydrogenolysis to unmask a primary alcohol [2]. This free hydroxyl group can then be functionalized with diverse electrophiles—alkyl halides, acyl chlorides, sulfonyl chlorides, or phosphoramidites—to generate structurally varied analogs without requiring de novo synthesis of each derivative. This workflow is distinct from and complementary to the use of (1-((benzyloxy)methyl)cyclopropyl)methanamine, which upon deprotection yields a shorter hydroxymethyl linker with different conformational properties. Procurement of 1797324-80-1 specifically enables this two-carbon spacer geometry in downstream products, a feature validated by Evidence Item 4 in Section 3.

Phenotypic Screening and Novel IP Generation in Unencumbered Chemical Space

Given the complete absence of public biological activity annotation for {1-[2-(benzyloxy)ethyl]cyclopropyl}methanamine (Evidence Item 6), this compound represents a clean-slate starting point for organizations seeking to establish novel intellectual property [1]. Its deployment in high-throughput phenotypic screening campaigns—whether cell-based assays for cancer stem cell inhibition, reporter gene assays for GPCR modulation, or morphological profiling—carries minimal risk of pre-existing composition-of-matter claims or target-specific use patents that may encumber annotated cyclopropylmethanamine derivatives [2]. Any biological activity identified for derivatives of this building block will be novel and potentially patentable, unencumbered by prior art describing this specific scaffold in a therapeutic context. This scenario directly leverages the procurement differentiation identified in Evidence Item 6, positioning the compound as an IP-safe alternative to LSD1 inhibitors (e.g., RN-1) or 5-HT2C agonists for organizations prioritizing freedom-to-operate.

Comparative Physicochemical Profiling and ADME Model Development

The distinct pKa (10.36 ± 0.29) and lipophilicity profile of 1797324-80-1, relative to simpler cyclopropylmethanamine analogs, make it a valuable probe for developing and validating in silico ADME prediction models [1]. Its intermediate molecular properties (MW 205.30, predicted LogP ~3, TPSA ~35.2 Ų) place it at the boundary of favorable drug-like space, making it an instructive test case for permeability, solubility, and metabolic stability assays [2]. Researchers can procure this compound alongside structurally related analogs—(1-methylcyclopropyl)methanamine, (1-phenylcyclopropyl)methanamine, and (1-((benzyloxy)methyl)cyclopropyl)methanamine—to generate a systematic dataset correlating subtle structural modifications (spacer length, presence/absence of ether oxygen, electronic effects of substituents) with experimentally measured ADME parameters. This application scenario is directly supported by the comparative physicochemical data presented in Evidence Items 1, 2, and 3 of Section 3, which quantify the differentiating properties that make this compound a valuable reference point in a structure-property relationship study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for {1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.